![molecular formula C15H15F3N2O3 B5164332 2-(2-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol](/img/structure/B5164332.png)
2-(2-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HBI-3000 and is a small molecule inhibitor of the protein kinase CK1α. In
Applications De Recherche Scientifique
HBI-3000 has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of HBI-3000 is in the field of cancer research. CK1α is a protein kinase that plays a critical role in the regulation of cell division and proliferation, and its overexpression has been linked to the development of various cancers. HBI-3000 has been shown to inhibit CK1α activity, leading to the suppression of cancer cell growth and proliferation. In addition to its potential applications in cancer research, HBI-3000 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
HBI-3000 acts as a small molecule inhibitor of CK1α by binding to the ATP-binding site of the enzyme. This binding inhibits the activity of CK1α, leading to the suppression of downstream signaling pathways that are critical for cell division and proliferation. The inhibition of CK1α activity by HBI-3000 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
HBI-3000 has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, HBI-3000 has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth and proliferation. In addition to its effects on cancer cells, HBI-3000 has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HBI-3000 is its specificity for CK1α, which allows for the selective inhibition of this enzyme without affecting other protein kinases. This specificity makes HBI-3000 a valuable tool for studying the role of CK1α in various biological processes. However, one of the limitations of HBI-3000 is its relatively low potency, which can make it difficult to achieve complete inhibition of CK1α activity in some cell types.
Orientations Futures
There are several future directions for research on HBI-3000. One area of interest is the development of more potent inhibitors of CK1α that can achieve complete inhibition of this enzyme in all cell types. Another area of interest is the investigation of the potential applications of HBI-3000 in the treatment of other diseases beyond cancer and neurodegenerative disorders. Finally, the development of HBI-3000 analogs with improved pharmacokinetic properties could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of HBI-3000 involves several steps, including the reaction of 2-(2-hydroxyphenyl)acetic acid with trifluoromethyl ketone to form a ketone intermediate. This intermediate is then reacted with hydrazine to form the indazole ring, followed by the reduction of the ketone to form the final product. The synthesis of HBI-3000 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Propriétés
IUPAC Name |
(2-hydroxyphenyl)-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c16-15(17,18)14(23)10-6-2-3-7-11(10)19-20(14)13(22)9-5-1-4-8-12(9)21/h1,4-5,8,10,21,23H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITNYGIPTKRVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.